molecular formula C9H9NO B12006223 1-(2-Furyl)cyclobutanecarbonitrile

1-(2-Furyl)cyclobutanecarbonitrile

Cat. No.: B12006223
M. Wt: 147.17 g/mol
InChI Key: HLTBBIDBEGYPHW-UHFFFAOYSA-N
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Description

1-(2-Furyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a cyclobutane ring attached to a nitrile group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with cyclobutanone, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.

Major Products:

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines and related compounds.

    Substitution: Substituted nitriles and related derivatives.

Scientific Research Applications

1-(2-Furyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various biochemical reactions, while the nitrile group can form hydrogen bonds or undergo hydrolysis.

Comparison with Similar Compounds

1-(2-Furyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    Cyclobutanecarbonitrile: Lacks the furan ring, making it less reactive in certain chemical reactions.

    1-(2-Furyl)ethanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.

    1-(2-Furyl)propanone: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a furan ring, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(furan-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H9NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5H2

InChI Key

HLTBBIDBEGYPHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CO2

Origin of Product

United States

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